molecular formula C7H6BrNO2 B8602765 Nitrobenzylbromide CAS No. 42157-97-1

Nitrobenzylbromide

Cat. No.: B8602765
CAS No.: 42157-97-1
M. Wt: 216.03 g/mol
InChI Key: FUMLKAFCVQJVEZ-UHFFFAOYSA-N
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Description

Nitrobenzylbromide is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

4-Nitrobenzyl Bromide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to introduce a benzyl protecting group allows for selective protection and deprotection of functional groups during the multi-step synthesis of complex molecules. This property is particularly valuable in the development of drug candidates, where precise control over chemical transformations is essential.

  • Case Study: Synthesis of Drug Candidates
    Recent studies have demonstrated the utility of 4-nitrobenzyl bromide in synthesizing novel pharmaceutical agents. For instance, its role in protecting sensitive functional groups has enabled the efficient synthesis of potential anti-cancer drugs, showcasing its importance in medicinal chemistry .

Organic Synthesis

In organic synthesis, nitrobenzylbromide is widely utilized as a protecting group reagent. The nitrobenzyl group can be removed under mild conditions, making it ideal for protecting sensitive functional groups.

  • Table 1: Comparison of Protecting Groups
Protecting GroupEase of RemovalStabilityApplication Area
Nitrobenzyl GroupMild ConditionsModerateOrganic Synthesis
Benzyl GroupStrong ConditionsHighGeneral Synthesis
Acetyl GroupMild ConditionsLowPeptide Synthesis

Material Science

The compound is also significant in material science, particularly in the preparation of specialized materials such as polymers and resins. The unique structure of this compound imparts desired physical and chemical properties to these materials.

  • Application Example: Polymer Development
    Research has indicated that incorporating nitrobenzyl bromide into polymer formulations enhances mechanical properties and thermal stability, making it suitable for high-performance applications .

Chemical Research

Recent advancements in chemical research have highlighted new synthetic methodologies utilizing nitrobenzyl bromide. For example, a novel carbene-catalyzed reaction mode has been developed that allows for unconventional transformations under mild conditions.

  • Case Study: Carbene-Catalyzed Reactions
    A study explored the generation of nitrobenzyl radical intermediates from nitrobenzyl bromides, which were then reacted with ketones to form functional molecules. This method opens new avenues for organic synthesis, highlighting the versatility of nitrobenzyl bromide in innovative chemical processes .

Biological Research

Nitrobenzyl bromide has been studied for its effects on biological systems, particularly regarding its interaction with toxins such as those produced by Clostridium botulinum. Its derivatives have shown potential in modifying biological activity, which could lead to therapeutic applications.

  • Research Findings
    Investigations into the biological effects of modified peptides containing nitrobenzyl bromide have revealed insights into its reactivity and potential applications in drug design .

Properties

CAS No.

42157-97-1

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

[bromo(nitro)methyl]benzene

InChI

InChI=1S/C7H6BrNO2/c8-7(9(10)11)6-4-2-1-3-5-6/h1-5,7H

InChI Key

FUMLKAFCVQJVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C([N+](=O)[O-])Br

Origin of Product

United States

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